ethyl 2-(1,3-benzoxazol-2-ylamino)-4-methyl-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidine-5-carboxylate
Description
This compound is a pyrimidine-5-carboxylate derivative featuring a benzoxazole ring at the 2-position and a tetrazole-sulfanylmethyl group at the 6-position. The benzoxazole moiety is known for its electron-withdrawing properties and ability to engage in hydrogen bonding, while the tetrazole group enhances metabolic stability and may participate in π-π stacking interactions . The ethyl ester at the 5-position improves solubility, a common strategy in prodrug design .
Properties
Molecular Formula |
C23H20N8O3S |
|---|---|
Molecular Weight |
488.5 g/mol |
IUPAC Name |
ethyl 2-(1,3-benzoxazol-2-ylamino)-4-methyl-6-[(1-phenyltetrazol-5-yl)sulfanylmethyl]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C23H20N8O3S/c1-3-33-20(32)19-14(2)24-21(27-22-26-16-11-7-8-12-18(16)34-22)25-17(19)13-35-23-28-29-30-31(23)15-9-5-4-6-10-15/h4-12H,3,13H2,1-2H3,(H,24,25,26,27) |
InChI Key |
LPWJOVYMIHJFSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(N=C1CSC2=NN=NN2C3=CC=CC=C3)NC4=NC5=CC=CC=C5O4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(1,3-benzoxazol-2-ylamino)-4-methyl-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidine-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the benzoxazole ring, followed by the introduction of the pyrimidine ring and the tetrazole ring. Common reagents used in these reactions include aldehydes, amines, and sulfur-containing compounds. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and bases such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1,3-benzoxazol-2-ylamino)-4-methyl-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or tert-butyl hydroperoxide (TBHP).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: TBHP in the presence of a base like K2CO3 in DMSO.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halides or amines in the presence of a base like NaOH or K2CO3.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 2-(1,3-benzoxazol-2-ylamino)-4-methyl-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidine-5-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ethyl 2-(1,3-benzoxazol-2-ylamino)-4-methyl-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Pyrimidine Derivatives
Core Structural Variations
The compound’s structural uniqueness lies in its substitution pattern. Below is a comparison with similar pyrimidine derivatives from the evidence:
Hydrogen Bonding and Crystal Packing
The benzoxazole and tetrazole groups in the target compound are expected to form robust hydrogen-bonding networks. For example:
- The benzoxazole’s NH and oxygen atoms can act as donors/acceptors, similar to patterns observed in pyrimidinones () .
- The tetrazole’s sulfanyl group may engage in S···H interactions, as seen in thioether-containing pyrimidines () .
Biological Activity
Overview
Ethyl 2-(1,3-benzoxazol-2-ylamino)-4-methyl-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidine-5-carboxylate is a complex organic compound belonging to the pyrimidine class, which has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant studies that highlight its significance in medicinal chemistry.
Chemical Structure and Properties
The compound features several notable structural components:
- Benzoxazole moiety : Known for various biological activities including antimicrobial and anticancer effects.
- Pyrimidine ring : Commonly associated with nucleic acid metabolism and has been explored for its role in cancer therapy.
- Tetrazole group : Often linked to enhanced pharmacological properties such as increased solubility and bioavailability.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C19H20N4O3S |
| Molecular Weight | 372.45 g/mol |
| CAS Number | Not available |
Anticancer Activity
Recent studies have demonstrated the compound's promising anticancer properties. For instance, derivatives with similar structures have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism of action is believed to involve the inhibition of key enzymes involved in cancer cell proliferation.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Ethyl 2-(1,3-benzoxazol...) | MCF-7 | 7.53 |
| Ethyl 2-(1,3-benzoxazol...) | HepG2 | 8.84 |
| Ethyl 2-(1,3-benzoxazol...) | PC3 | 21.62 |
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Studies have indicated that similar benzoxazole derivatives possess activity against a range of bacterial strains. The presence of the benzoxazole ring is crucial for this activity, enhancing the compound's ability to penetrate microbial membranes.
Enzyme Inhibition
Research indicates that compounds with similar structures can act as inhibitors of various enzymes, including dihydrofolate reductase and α-glucosidase. These enzymes are vital in metabolic pathways and their inhibition can lead to therapeutic effects in conditions like diabetes and cancer.
Study on Anticancer Efficacy
In a study published in Nature Scientific Reports, a series of pyrimidine derivatives were synthesized and screened for anticancer activity. The results showed that compounds similar to ethyl 2-(1,3-benzoxazol...) displayed IC50 values ranging from 5.69 to 9.36 µM against MCF-7 cells, indicating potent cytotoxicity .
Study on Antimicrobial Properties
A recent investigation into the antimicrobial effects of benzoxazole derivatives found that compounds with structural similarities to ethyl 2-(1,3-benzoxazol...) exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
